8-Chloro-2-[(3-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-B]quinazolin-5-one
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Overview
Description
8-Chloro-2-[(3-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-B]quinazolin-5-one is a heterocyclic compound that belongs to the class of thiadiazoloquinazolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-[(3-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-B]quinazolin-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the quinazoline core: This involves the reaction of anthranilic acid with formamide to form 2-aminobenzamide.
Cyclization: The 2-aminobenzamide undergoes cyclization with thiocarbonyl compounds to form the thiadiazole ring.
Substitution: The final step involves the substitution of the chlorine atom with the 3-methoxyaniline group under specific conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-[(3-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-B]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base like potassium carbonate and a polar aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
8-Chloro-2-[(3-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-B]quinazolin-5-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an enzyme inhibitor, particularly against enzymes like urease and carbonic anhydrase.
Biology: The compound is investigated for its antimicrobial and anticancer properties.
Industry: It can be used as a precursor for the synthesis of other heterocyclic compounds with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 8-Chloro-2-[(3-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-B]quinazolin-5-one involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate of the enzyme, or allosteric inhibition, where the compound binds to a different site on the enzyme, causing a conformational change that reduces its activity.
Comparison with Similar Compounds
8-Chloro-2-[(3-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-B]quinazolin-5-one can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also contain a thiadiazole ring and have similar biological activities, including enzyme inhibition and antimicrobial properties.
2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole: This compound shares the thiadiazole ring and is known for its antimicrobial activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the quinazoline core, which can confer distinct biological activities and selectivity towards certain enzymes.
Properties
Molecular Formula |
C16H11ClN4O2S |
---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
8-chloro-2-(3-methoxyanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C16H11ClN4O2S/c1-23-11-4-2-3-10(8-11)18-15-20-21-14(22)12-6-5-9(17)7-13(12)19-16(21)24-15/h2-8H,1H3,(H,18,20) |
InChI Key |
PWJOWVJYSOVPOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NN3C(=O)C4=C(C=C(C=C4)Cl)N=C3S2 |
Origin of Product |
United States |
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